N-(cyclohexylmethyl)-4-methoxybenzamide
Description
N-(cyclohexylmethyl)-4-methoxybenzamide is a benzamide derivative characterized by a cyclohexylmethyl group attached to the amide nitrogen and a methoxy substituent at the para position of the benzene ring. This structural motif is common in medicinal chemistry, where the cyclohexylmethyl moiety may enhance lipophilicity and influence pharmacokinetic properties, while the 4-methoxy group can modulate electronic effects and binding interactions with biological targets .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFKVEANNWYEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2.1.1 N-Cyclohexyl-4-methoxybenzamide This analog substitutes the cyclohexylmethyl group with a simpler cyclohexyl ring. For instance, compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide) achieved a docking score of −9.65 kcal/mol with EGFR TKD (1M17), suggesting that bulky substituents on the amide nitrogen can enhance interactions with hydrophobic pockets in enzymes .
2.1.2 N-(tert-butyl)-4-methoxybenzamide (42)
The tert-butyl group in this analog introduces greater steric hindrance compared to cyclohexylmethyl. Such substitutions may improve metabolic stability but could reduce solubility. highlights its synthesis via carbonylation, underscoring the synthetic adaptability of 4-methoxybenzamide derivatives .
2.1.3 N-(2-(Diethylcarbamothioyl)ferrocenyl)-4-methoxybenzamide (3b) Incorporation of a ferrocenyl-thioamide group () introduces redox-active properties and planar aromaticity, which are absent in N-(cyclohexylmethyl)-4-methoxybenzamide. This structural variation demonstrates how hybridizing benzamides with organometallic frameworks can expand their applications in catalysis or targeted therapies .
Structural and Conformational Analysis
The dihedral angle between the benzene rings in 2-Chloro-N-(4-methoxyphenyl)benzamide is 79.20° (), whereas this compound’s cyclohexylmethyl group could enforce distinct torsional constraints. Such conformational differences may impact binding to planar enzyme active sites or intercalation into DNA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
